1-benzyl-N-{1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}-2,3-dimethyl-1H-indole-5-carboxamide
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Overview
Description
1-BENZYL-N~5~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 1-BENZYL-N~5~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE can be achieved through a multi-step process involving the formation of the indole core followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core .
Chemical Reactions Analysis
1-BENZYL-N~5~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazole moieties, using reagents like sodium hydride or lithium diisopropylamide
Scientific Research Applications
1-BENZYL-N~5~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to cell signaling and receptor interactions due to its structural similarity to natural indole derivatives.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and composites
Mechanism of Action
The mechanism of action of 1-BENZYL-N~5~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-BENZYL-N~5~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
The uniqueness of 1-BENZYL-N~5~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H33N5O2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
1-benzyl-N-[1-ethyl-3-(2-methylpropylcarbamoyl)pyrazol-4-yl]-2,3-dimethylindole-5-carboxamide |
InChI |
InChI=1S/C28H33N5O2/c1-6-32-17-24(26(31-32)28(35)29-15-18(2)3)30-27(34)22-12-13-25-23(14-22)19(4)20(5)33(25)16-21-10-8-7-9-11-21/h7-14,17-18H,6,15-16H2,1-5H3,(H,29,35)(H,30,34) |
InChI Key |
SGZCUUJJBTVCRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC(C)C)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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